

Delphinidin 3-Glucoside Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Delphinidin 3-glucoside chloride*

Cat. No.: *B10765387*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin 3-glucoside chloride, a prominent anthocyanin, is a water-soluble plant pigment responsible for the deep red, purple, and blue hues observed in many fruits and flowers. Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a detailed overview of the physicochemical properties of **delphinidin 3-glucoside chloride**, comprehensive experimental protocols for its analysis, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Delphinidin 3-glucoside chloride, also known by its synonyms Myrtillin or Delphinin chloride, is a flavonoid belonging to the anthocyanin class.^{[1][2][3]} Its fundamental physicochemical characteristics are summarized in the tables below, providing a consolidated reference for its identification and handling.

Table 1: General and Physical Properties

Property	Value	Citations
IUPAC Name	(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride	
Synonyms	Myrtillin, Mirtillin, Delphinin chloride, Delphinidin 3-O-glucoside chloride	[1] [2] [3]
Appearance	Dark red to purple crystalline solid/powder	[3] [4] [5]
Melting Point	150 °C	[6]
Purity (by HPLC)	≥95.0% - ≥98%	[3] [7]

Table 2: Chemical and Molecular Properties

Property	Value	Citations
CAS Number	6906-38-3	[1] [2] [3]
Molecular Formula	C ₂₁ H ₂₁ ClO ₁₂	[1] [2] [8]
Molecular Weight	500.84 g/mol	[1] [2]

Table 3: Solubility and Stability

Property	Value	Citations
Solubility	Soluble in DMSO (~10 mg/mL), dimethylformamide (~1.5 mg/mL), PBS (pH 7.2, ~0.2 mg/mL), water, methanol, ethanol, and pyridine.	[3][4][5][9]
Storage Conditions	-20°C, protected from light and moisture.	[3][5][7]
Stability	Stable for \geq 4 years when stored at -20°C. Degradation can occur at temperatures above 40°C. More stable in acidic conditions and degrades at higher pH.	[3][5][10]

Table 4: Spectral Data

Property	Value	Citations
UV/Vis (λ_{max})	279, 353, 541 nm (in methanol)	[3]
	274, 536 nm (in acidic mobile phase)	[11]

Experimental Protocols

This section outlines detailed methodologies for the extraction, analysis, and functional characterization of **delphinidin 3-glucoside chloride**.

Extraction and Purification from Plant Material (e.g., Bilberry)

This protocol describes a general procedure for the isolation and purification of **delphinidin 3-glucoside chloride** from bilberry fruit, a rich source of this anthocyanin.

- Extraction:
 - Homogenize fresh or frozen bilberries with an acidic ethanol solution (e.g., 70% ethanol with 0.5% hydrochloric acid).
 - Perform the extraction for 2-4 hours at room temperature with agitation, protected from light.
 - Separate the solid material by filtration or centrifugation. The resulting supernatant is the crude anthocyanin extract.
- Initial Purification using Macroporous Resin:
 - Load the crude extract onto a pre-conditioned AB-8 macroporous resin column.
 - Wash the column with acidified water (e.g., containing 0.5% HCl) to remove sugars, acids, and other polar impurities.
 - Elute the anthocyanin fraction with an acidic ethanol solution (e.g., 40-70% ethanol with 0.5% HCl).[12]
 - Collect the colored eluate and concentrate it under reduced pressure to remove the ethanol.
- Solvent Partitioning:
 - Perform liquid-liquid extraction on the concentrated aqueous anthocyanin fraction using ethyl acetate to remove less polar impurities. Discard the organic phase.[12]
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Further purify the aqueous fraction using preparative HPLC on a C18 column.
 - Employ a gradient elution system with a mobile phase consisting of (A) aqueous formic acid (e.g., 1.5%) and (B) acetonitrile.[12]
 - Monitor the elution at 520 nm and collect the fraction corresponding to the retention time of delphinidin 3-glucoside.

- Concentrate the collected fraction under reduced pressure and then lyophilize to obtain the purified **delphinidin 3-glucoside chloride** powder.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of **delphinidin 3-glucoside chloride** in plasma or plant extracts.[\[3\]](#)

- Chromatographic System: An HPLC system equipped with a photodiode array (PDA) detector.
- Column: Agilent Reverse Phase EC-C18 (4.6 x 150 mm, 2.7 μ m particle size).[\[3\]](#)
- Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in an aqueous solution.[\[3\]](#)
- Flow Rate: Typically 0.8 - 1.0 mL/min.
- Detection Wavelength: 520 nm.
- Sample Preparation (Plasma):
 - Perform protein precipitation by adding 0.1% TFA and 20% sulfosalicylic acid to the plasma sample.
 - Centrifuge at 4000 x g for 20 minutes at 4°C.
 - Purify the supernatant using a solid-phase extraction (SPE) C18 cartridge.
 - Elute the analyte, evaporate to dryness, and reconstitute in the mobile phase for injection.
- Quantification: Generate a standard curve using a certified reference standard of **delphinidin 3-glucoside chloride**. The concentration in the sample is determined by comparing its peak area to the standard curve.

Antioxidant Capacity Assessment: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-trypyridyltriazine (Fe^{3+} -TPTZ) complex to the ferrous (Fe^{2+}) form, which has an intense blue color.[\[3\]](#)

- Reagent Preparation:

- Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.
- TPTZ Solution (10 mM): Dissolve 2,4,6-trypyridyl-s-triazine in 40 mM HCl.
- Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in water.
- FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[\[3\]](#)

- Assay Procedure:

1. Add 20 μL of the sample (dissolved in a suitable solvent) or standard (e.g., FeSO_4 or Trolox) to a microplate well.
2. Add 150-220 μL of the pre-warmed FRAP reagent to each well.[\[3\]](#)[\[9\]](#)
3. Mix and incubate at 37°C for 4-30 minutes.[\[3\]](#)[\[4\]](#)
4. Measure the absorbance at 593 nm.

- Calculation:

- Construct a standard curve using a known antioxidant standard (e.g., FeSO_4).
- Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as μM $\text{Fe}(\text{II})$ equivalents.

In Vitro Apoptosis Assessment: Caspase-3 Colorimetric Assay

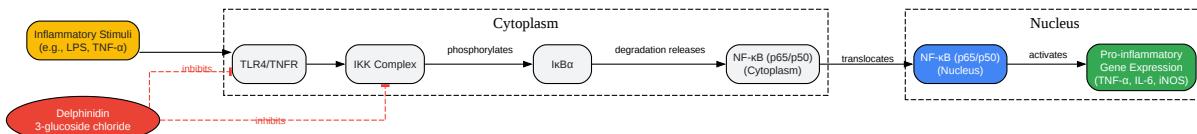
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates.[1][8]

- Cell Treatment and Lysis:

1. Culture cells to the desired confluence and treat with **delphinidin 3-glucoside chloride** for the desired time. Include an untreated control.
2. Harvest $3-5 \times 10^6$ cells by centrifugation.
3. Resuspend the cell pellet in 50 μL of chilled Cell Lysis Buffer.
4. Incubate on ice for 10 minutes.
5. Centrifuge at 10,000 $\times g$ for 1 minute to pellet cell debris. The supernatant is the cell lysate.[8]

- Assay Procedure:

1. Determine the protein concentration of the cell lysate. Dilute the lysate to a concentration of 1-4 mg/mL.
2. In a 96-well plate, add 50 μL of lysate per well.
3. Prepare the reaction mixture by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.
4. Add 50 μL of the 2x Reaction Buffer with DTT to each well.
5. Add 5 μL of the caspase-3 substrate (e.g., DEVD-pNA, 4 mM stock) to each well.[8]
6. Incubate at 37°C for 1-2 hours, protected from light.
7. Read the absorbance at 405 nm using a microplate reader.[1][8]

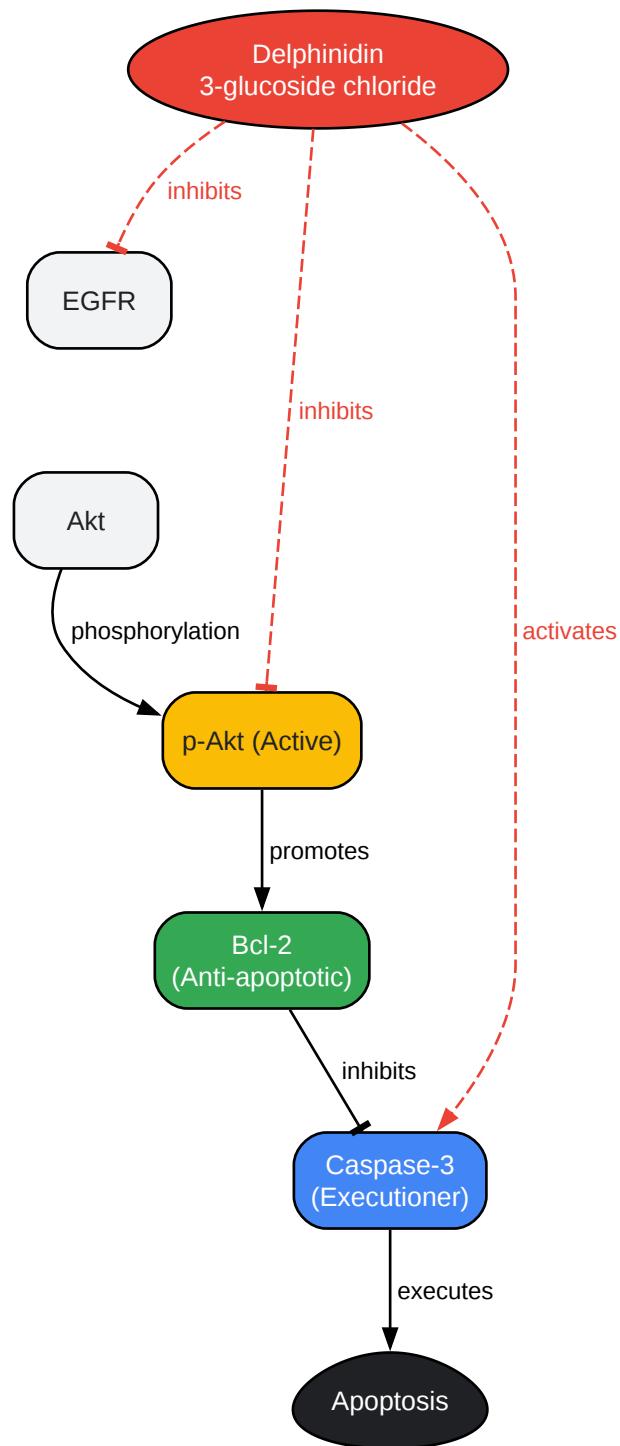

- Data Analysis:
 - Subtract the background reading (from a blank well) from all sample readings.
 - Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Biological Activity and Signaling Pathways

Delphinidin 3-glucoside chloride exerts its biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Signaling

Delphinidin 3-glucoside chloride has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[13] **Delphinidin 3-glucoside chloride** can suppress this pathway by inhibiting the degradation of IκBα and downregulating MEK1/2-ERK1/2 signaling, thereby preventing NF-κB nuclear translocation.[14][15] It has also been shown to inhibit TNF-α signaling, a key cytokine in the inflammatory cascade.



[Click to download full resolution via product page](#)

Diagram 1: Anti-inflammatory action of **Delphinidin 3-glucoside chloride** via NF-κB pathway inhibition.

Pro-Apoptotic Signaling in Cancer Cells

In the context of oncology, **delphinidin 3-glucoside chloride** has been shown to induce apoptosis in various cancer cell lines. One of the key mechanisms involves the pAKT/IRF1/HOTAIR pathway. It can inhibit the phosphorylation of Akt, a crucial protein for cell survival, leading to a downstream cascade that includes the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins like Bcl-2. This culminates in the activation of executioner caspases, such as caspase-3, which cleave cellular substrates and execute the apoptotic program.^[9] Furthermore, **delphinidin 3-glucoside chloride** has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overactive in cancer.

[Click to download full resolution via product page](#)

Diagram 2: Pro-apoptotic signaling of **Delphinidin 3-glucoside chloride** in cancer cells.

Experimental Workflow for Western Blot Analysis of NF- κ B Translocation

To experimentally verify the inhibition of NF-κB nuclear translocation by **delphinidin 3-glucoside chloride**, a Western blot analysis is commonly performed. This involves separating cytoplasmic and nuclear protein fractions to determine the localization of the p65 subunit of NF-κB.

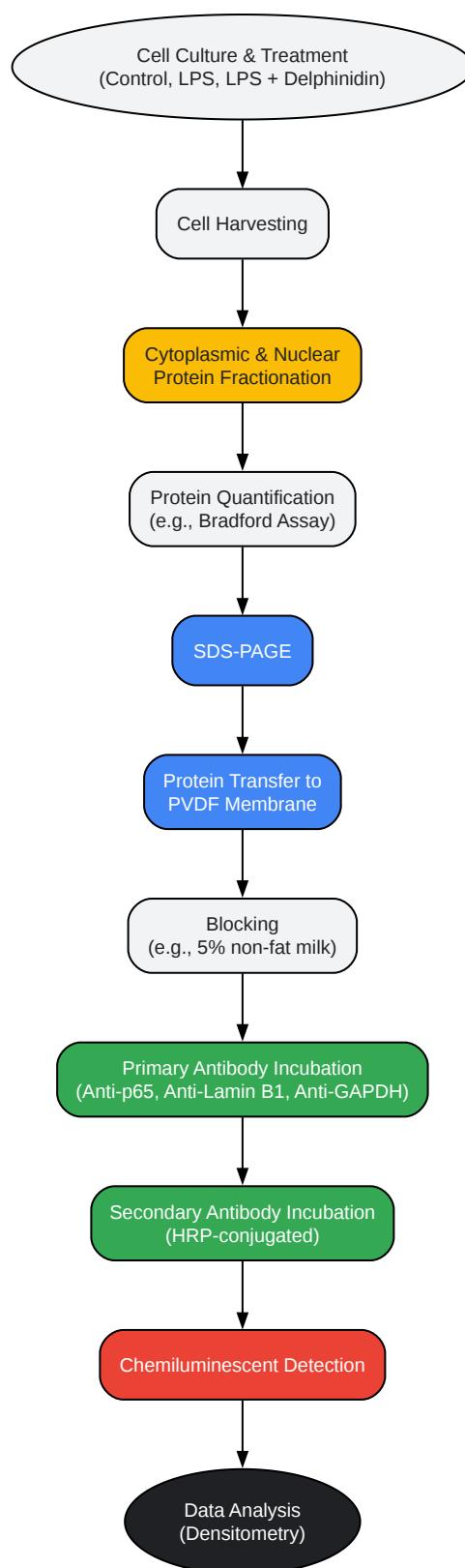

[Click to download full resolution via product page](#)

Diagram 3: Workflow for Western blot analysis of NF-κB p65 nuclear translocation.

Conclusion

Delphinidin 3-glucoside chloride is a multifaceted natural compound with well-defined physicochemical properties and significant biological activities. Its potential as a therapeutic agent, particularly in the realms of inflammatory diseases and cancer, is underscored by its ability to modulate critical cellular signaling pathways. This guide provides a foundational repository of technical information and standardized protocols to facilitate further research and development of this promising phytochemical. The continued investigation into its mechanisms of action and bioavailability is crucial for translating its preclinical potential into tangible therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cosmobiousa.com [cosmobiousa.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. ultimatetreat.com.au [ultimatetreat.com.au]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. genscript.com [genscript.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. CN112175028B - Method for separating and preparing delphinidin-3-O- (6-O-p-coumaroyl) glucoside - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]

- 13. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Delphinidin 3-Glucoside Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10765387#physicochemical-properties-of-delphinidin-3-glucoside-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com